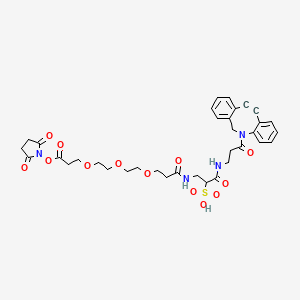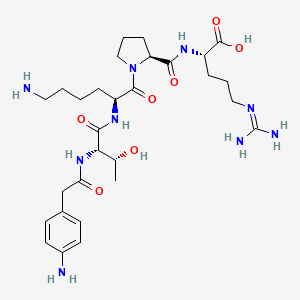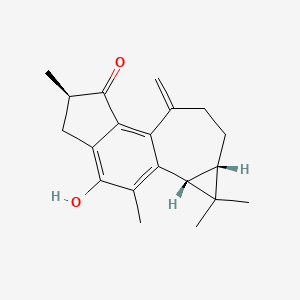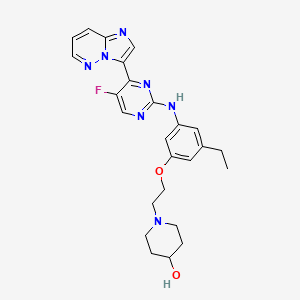
Phorbol 12-tiglate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phorbol 12-tiglate is a derivative of Phorbol, which is a hydrolyzed product of Croton oil. This compound is known for its role in promoting tumor development through the activation of protein kinase C. Phorbol and its derivatives, including this compound, are widely used in biomedical research, particularly in the construction of carcinogenic models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Phorbol 12-tiglate involves multiple steps. One notable method is the twenty-step total synthesis of (+)-Phorbol from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, Tamao-Fleming oxidation, and ring-closing metathesis to construct the tetracyclic skeleton .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the production is carried out in research laboratories due to its specific applications in scientific research.
Analyse Chemischer Reaktionen
Types of Reactions: Phorbol 12-tiglate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to study its biological activities.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like singlet oxygen, reducing agents, and various catalysts for specific reactions such as ring-closing metathesis .
Major Products Formed: The major products formed from these reactions are typically derivatives of Phorbol, which are used to study their biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Phorbol 12-tiglate is extensively used in scientific research due to its ability to activate protein kinase C. This activation plays a significant role in tumor promotion, making it a valuable tool in cancer research. Additionally, this compound and its derivatives are used to construct carcinogenic models in biomedical research .
Wirkmechanismus
Phorbol 12-tiglate exerts its effects by activating protein kinase C. This activation leads to a cascade of cellular events that promote tumor development. The compound binds to the regulatory domain of protein kinase C, causing a conformational change that activates the enzyme. This activation triggers various signaling pathways involved in cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Phorbol 12-tiglate is similar to other Phorbol derivatives, such as Tigilanol tiglate. Both compounds activate protein kinase C and are used in cancer research. Tigilanol tiglate has shown unprecedented protein kinase C isoform selectivity, making it a unique lead for PKC-related clinical indications . Other similar compounds include Phorbol 12-myristate 13-acetate and Phorbol 12,13-dibutyrate, which also activate protein kinase C but differ in their specific biological activities and applications .
Conclusion
This compound is a valuable compound in scientific research, particularly in cancer studies. Its ability to activate protein kinase C and promote tumor development makes it a crucial tool for constructing carcinogenic models. The compound’s synthesis involves multiple steps, and it undergoes various chemical reactions to form derivatives used in research. Its unique mechanism of action and comparison with similar compounds highlight its significance in the field of biomedical research.
Eigenschaften
Molekularformel |
C25H34O7 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h7-9,14,16-18,20,26,29-31H,10-11H2,1-6H3/b12-7+/t14-,16+,17-,18-,20-,23-,24-,25-/m1/s1 |
InChI-Schlüssel |
GHOKGLQIHWVNOK-AYDRJACZSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


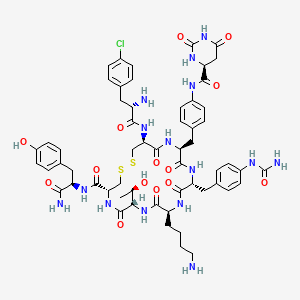

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)

![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
